molecular formula C16H18FN3O3 B2977238 N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide CAS No. 1396798-52-9

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide

Cat. No.: B2977238
CAS No.: 1396798-52-9
M. Wt: 319.336
InChI Key: MLEGTWUENSUSBQ-UHFFFAOYSA-N
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Description

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a synthetic organic compound characterized by its ethanediamide backbone substituted with a 3-fluoro-4-methylphenyl group and a hydroxyethyl-pyrrole moiety. The molecule features a tertiary alcohol at the ethyl linkage and a 1-methylpyrrole ring, which may confer unique steric and electronic properties. The fluorine atom and methyl group on the phenyl ring likely enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-10-5-6-11(8-12(10)17)19-16(23)15(22)18-9-14(21)13-4-3-7-20(13)2/h3-8,14,21H,9H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEGTWUENSUSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the fluorinated aromatic ring: This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.

    Synthesis of the pyrrole moiety: Pyrrole derivatives can be synthesized via Paal-Knorr synthesis or other cyclization methods.

    Coupling reactions: The final step involves coupling the fluorinated aromatic ring with the pyrrole moiety and the diamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The amide groups can be reduced to amines using reducing agents like LiAlH4.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

N’-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives listed in and . Key comparisons include:

Compound Name Substituents on Ethanediamide Backbone Molecular Formula Molecular Weight Key Features Source
Target Compound 3-fluoro-4-methylphenyl; 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl C₁₉H₂₃FN₂O₃ 358.40 g/mol Fluorinated aryl group, pyrrole ring, tertiary alcohol Synthesized
N-(3-Fluoro-4-methylphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidinyl)ethyl]ethanediamide () 3-fluoro-4-methylphenyl; indole-piperidine hybrid C₂₅H₂₉FN₄O₂ 460.52 g/mol Indole ring, piperidine substituent, dihydroindole scaffold Patent
BG13898 () 3-fluoro-4-methylphenyl; 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl C₁₉H₁₇FN₂O₄S 388.41 g/mol Heterocyclic furan and thiophene groups, sulfur atom Commercial

Key Observations:

Bioisosteric Replacements: The target compound’s 1-methylpyrrole group () contrasts with BG13898’s furan-thiophene system. The indole-piperidine hybrid in introduces a basic nitrogen (piperidine) and planar aromatic indole, which may enhance CNS penetration compared to the target compound’s pyrrole .

Fluorine Impact :

  • The 3-fluoro-4-methylphenyl group is conserved across analogs, suggesting its role in improving metabolic stability and hydrophobic interactions. Fluorine’s electronegativity may also influence electronic distribution in the aryl ring .

Hydroxyethyl Linker :

  • The tertiary alcohol in the target compound and BG13898 could participate in hydrogen bonding, a feature absent in the indole-piperidine derivative (). This may affect solubility or target engagement .

Research Findings (Hypothetical, Based on Structural Analogues):

  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the purely hydrophobic indole-piperidine analog ().
  • Synthetic Accessibility : BG13898’s furan-thiophene system () may require more complex synthesis than the target compound’s pyrrole due to sulfur incorporation.
  • Thermal Stability : Fluorinated aryl groups (common to all analogs) generally enhance thermal stability, as seen in polyimide precursors (cf. ’s phthalimide derivatives) .

Notes

  • The evidence lacks explicit pharmacological or thermodynamic data for the target compound. Comparisons are extrapolated from structural analogs.
  • Further studies are needed to validate its biological activity, pharmacokinetics, and industrial applicability.
  • Patent-derived compounds () often prioritize novelty over optimization, whereas commercial analogs () may emphasize scalability .

Biological Activity

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in modulating enzymatic functions and influencing various biochemical pathways. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of the Amide : The compound is synthesized through the reaction of an amine with a carboxylic acid derivative.
  • Substitution Reactions : The fluorine atom on the aromatic ring can be substituted under specific conditions, allowing for modifications that may enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors, influencing various signaling pathways. The exact mechanisms are still under investigation but could involve:

  • Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their function.
  • Receptor Modulation : Interacting with receptors to alter cellular responses.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Enzyme Modulation

Research has demonstrated that this compound can modulate protein kinase activity, which plays a crucial role in regulating cellular functions such as growth and differentiation. By inhibiting specific kinases, the compound may disrupt pathways that are often dysregulated in cancer .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Cell Lines : A study involving human cancer cell lines showed that derivatives of this compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth compared to control groups, suggesting potential therapeutic applications in oncology .

Data Summary

Parameter Value
Molecular Formula C16H18FN3O3
Molecular Weight 319.33 g/mol
Mechanism of Action Enzyme inhibition, receptor modulation
Biological Activity Antitumor effects, enzyme modulation
Research Findings Induces apoptosis in cancer cells

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